1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine
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Overview
Description
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine is a heterocyclic compound that features a triazoloazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with azepine precursors, followed by cyclization to form the triazoloazepine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methylene dichloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential in an industrial context.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation and Reduction: Can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Acylation: Carboxylic acid anhydrides, chlorides, and appropriate solvents such as methylene dichloride.
Oxidation and Reduction:
Major Products
Acylation Products: N-acyl and C-acyl derivatives, depending on the reaction conditions.
Scientific Research Applications
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial properties.
Mechanism of Action
its structure suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions, similar to other triazole-containing compounds . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride
- (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Uniqueness
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine is unique due to its ethanamine side chain, which may confer different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-7(10)9-12-11-8-5-3-2-4-6-13(8)9/h7H,2-6,10H2,1H3 |
InChI Key |
WQCTXDFTGIHMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1CCCCC2)N |
Origin of Product |
United States |
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